N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a brominated indole core linked to a dichloro- and methoxy-substituted benzenesulfonamide scaffold. Its molecular formula is C₁₈H₁₆BrCl₂N₂O₃S, with a molecular weight of approximately 496.7 g/mol. The compound’s structural complexity arises from the integration of multiple functional groups:
- 2,5-Dichloro-4-methoxybenzenesulfonamide: Provides electron-withdrawing and steric effects, influencing reactivity and binding affinity.
This compound’s hybrid architecture positions it as a candidate for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory applications .
Properties
Molecular Formula |
C18H17BrCl2N2O3S |
|---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H17BrCl2N2O3S/c1-10-12(13-7-11(19)3-4-16(13)23-10)5-6-22-27(24,25)18-9-14(20)17(26-2)8-15(18)21/h3-4,7-9,22-23H,5-6H2,1-2H3 |
InChI Key |
LSLGLWAHBSWTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, followed by bromination to introduce the bromo group at the 5-position. The next step involves the alkylation of the indole with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
The benzenesulfonamide moiety is synthesized separately, often starting with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with the indole derivative under suitable conditions to form the final compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups at the bromo or chloro positions.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their distinguishing features:
Impact of Substituents on Bioactivity
- Halogenation : Bromine and chlorine atoms increase lipophilicity, improving membrane permeability and target binding. The dichloro substitution on the benzene ring may enhance electron-deficient character, favoring interactions with nucleophilic residues in enzymes .
- Indole Modifications : Methylation at C2 of the indole stabilizes the core structure, while bromination at C5 introduces a bulky substituent that may influence binding pocket compatibility .
Anticancer Potential
Indole-sulfonamide hybrids are known for targeting tubulin or kinase pathways. The dichloro and bromo groups in the target compound may enhance binding to ATP pockets or disrupt microtubule assembly, as seen in structurally related chromene-carboxamide derivatives .
Antimicrobial Activity
Compounds with chloro and methoxy substitutions, such as N-[2-(7-chloro-2-methylindol-3-yl)ethyl]-4-ethoxybenzenesulfonamide, demonstrate efficacy against Gram-positive bacteria. The target compound’s additional bromine could broaden its spectrum .
Comparative Pharmacokinetics
Fluorinated analogs (e.g., 5-fluoro-N-(2-hydroxyethyl) derivatives) exhibit shorter half-lives due to higher polarity .
Biological Activity
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20BrCl2N3O2S
- Molecular Weight : 463.25 g/mol
The presence of bromine, chlorine, and methoxy groups in its structure suggests potential interactions with biological targets, which may confer various pharmacological effects.
Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:
- Receptor Modulation : Compounds with indole structures are known to interact with serotonin receptors (e.g., 5-HT receptors), potentially influencing neurotransmitter pathways involved in mood and cognition .
- Enzyme Inhibition : The sulfonamide moiety may contribute to inhibitory effects on specific enzymes such as carbonic anhydrase or acetylcholinesterase, impacting various physiological processes .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against a range of pathogens, suggesting that this compound might also show efficacy in this area .
Antimicrobial Properties
A study evaluating the antibacterial activity of related sulfonamide derivatives found that compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antimicrobial properties.
Neuropharmacological Effects
Research on indole derivatives has shown significant interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions. Compounds exhibiting high affinity for these receptors could be beneficial in treating cognitive disorders .
Enzyme Inhibition Studies
The compound's structural features may allow it to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function .
Case Studies and Research Findings
Several studies have highlighted the biological activities of structurally related compounds:
- Cognitive Enhancement : A study on a related indole derivative demonstrated its ability to enhance memory and learning in animal models by modulating cholinergic pathways .
- Anticancer Activity : Research has indicated that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of p53 signaling .
- Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
